molecular formula C11H14O4 B2670300 4-(2-Methoxy-phenoxy)-butyric acid CAS No. 104215-93-2

4-(2-Methoxy-phenoxy)-butyric acid

Cat. No. B2670300
M. Wt: 210.229
InChI Key: RYZVEPJENJDKSS-UHFFFAOYSA-N
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Description

“4-(2-Methoxy-phenoxy)-butyric acid” is a derivative of phenol, which is a class of compounds that have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . It is related to m-aryloxy phenols, which have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .


Synthesis Analysis

The synthesis of phenol derivatives like “4-(2-Methoxy-phenoxy)-butyric acid” often involves functionalizing and transforming functional groups around the aromatic ring . In one research, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .

Scientific Research Applications

Antioxidant and Antimicrobial Applications

4-(2-Methoxy-phenoxy)-butyric acid, through its structural relation to ferulic acid (4-hydroxy-3-methoxycinnamic acid), may possess significant antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. Ferulic acid, found in Chinese medicine herbs, demonstrates a wide range of physiological functions including antioxidant and antimicrobial activities, protection against coronary diseases, cholesterol reduction, and increased sperm viability. Its applications extend to the food and cosmetic industries, where it is utilized as a raw material for vanillin production, a cross-linking agent for food gels, and an ingredient in sports foods and skin protection agents (Ou & Kwok, 2004).

Photoreactive Drug Delivery Systems

The incorporation of photolabile derivatives like 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid in the design of hyaluronate nanogels exemplifies innovative drug delivery strategies. These nanogels showcase caging and photo-uncaging properties, allowing for controlled release of encapsulated antitumor drugs upon photoactivation. This mechanism significantly enhances the efficacy of tumor-cell killing in localized light irradiation scenarios, demonstrating a promising application in photodynamic therapy (Park et al., 2013).

Bio-Based Polymer Synthesis

Research on bio-based functional styrene monomers derived from naturally occurring ferulic acid underscores the potential for sustainable polymer production. The synthesis of well-defined bio-based polymers, such as poly(vinylguaiacol) and poly(vinylcatechol), through controlled radical polymerization techniques, indicates the versatility of ferulic acid derivatives in the development of new materials with phenolic functionalities. This approach not only contributes to the advancement of green chemistry but also offers promising applications in various industrial sectors (Takeshima et al., 2017).

Lignin Depolymerization and Biofuel Production

The understanding of acid-catalyzed cleavage mechanisms of aryl-ether linkages in lignin model compounds is crucial for lignin depolymerization processes. Studies focusing on non-phenolic and phenolic dimers provide insights into the reactivity and product distribution during acidolysis, which is fundamental for the development of efficient methods for lignin conversion into valuable chemicals and fuels. This research area holds significant potential for enhancing the sustainability of biofuel production and the valorization of lignin, a major renewable resource (Sturgeon et al., 2014).

properties

IUPAC Name

4-(2-methoxyphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-2-3-6-10(9)15-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZVEPJENJDKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-phenoxy)-butyric acid

Synthesis routes and methods

Procedure details

To the mixture of guaiacol (2-methoxyphenol, 1.0 equivalent) and γ-butyrolactone, cooled in an ice-water bath, was added potassium ethoxide in small portions. The reaction mixture was heated at 110° C. overnight, and then at 155° C. for an additional 10 hours. The mixture was then poured into ice water, basified to pH 9.5 with saturated sodium bicarbonate, and extracted with chloroform. The aqueous phase was separated, acidified to pH 2.5 with 2N HCl, and extracted with a mixture of chloroform:isopropyl alcohol (3:1). The organic phase was dried over anhydrous sodium sulfate and evaporated to afford 4-(2-methoxyphenoxy)butanoic acid as a light brown oil in 55% yield. The crude product was used for next reaction without further purification: 1H NMR δ 6.90 (m, 4H), 4.08 (t, 2H, J=6.2 Hz), 3.85 (s, 3H), 2.62 (t, 2H, J=7.2 Hz), 2.16 (p, 2H, J=6.6 Hz).
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